Nonabromodiphenyl ether

Analytical chemistry Environmental monitoring GC-MS method validation

Researchers quantifying decaBDE debromination pathways face data irreproducibility when using undefined nonaBDE mixtures. BDE-206 (CAS 63387-28-0) is a congener-specific, structurally authenticated reference standard that eliminates isomer cross-interference. • Certified at 98.80% purity with full spectroscopic characterization (¹H NMR, ¹³C NMR, EI-MS) for unambiguous identification. • GC-EI-qMS instrumental detection limit of 0.2 pg-superior to BDE-209 (0.6 pg)-enabling trace-level environmental quantification. • Supplied as 50 µg/mL solution in isooctane or neat solid; suitable for calibration curve establishment and method validation in PBDE monitoring programs.

Molecular Formula C12HBr9O
Molecular Weight 880.3 g/mol
CAS No. 63387-28-0
Cat. No. B041045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonabromodiphenyl ether
CAS63387-28-0
SynonymsPentabromo(2,3,4,5-tetrabromophenoxy)benzene;  2,2’,3,3’,4,4’,5,5’,6-Nonabromodiphenyl Ether;  BDE 206;  PBDE 206; 
Molecular FormulaC12HBr9O
Molecular Weight880.3 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
InChIInChI=1S/C12HBr9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H
InChIKeyCYRHBNRLQMLULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonabromodiphenyl Ether (BDE-206) Reference Standard Overview


Nonabromodiphenyl ether (CAS 63387-28-0, BDE-206) is a specific polybrominated diphenyl ether (PBDE) congener containing nine bromine atoms substituted on a diphenyl ether backbone, with the molecular formula C12HBr9O [1]. It exists as one of three structurally defined nonaBDE isomers and is characterized by X-ray crystallography with distinct melting points and spectroscopic signatures [2]. This compound is not manufactured or used as a commercial flame retardant product; it occurs primarily as a low-concentration impurity in commercial decaBDE mixtures and as a debromination product from decabromodiphenyl ether (BDE-209) degradation [3]. Consequently, its procurement value lies predominantly in analytical, toxicological, and environmental fate research applications where congener-specific reference standards are required.

Product role
Congener-specific PBDE reference standard for analytical quantification
Key workflow
Environmental fate monitoring, degradation pathway elucidation, method validation
Selection logic
Requires authenticated BDE-206 isomer; generic nonaBDE mixtures yield non-reproducible data

Why Congener-Specific BDE-206 Verification Is Essential


Generic substitution of nonabromodiphenyl ether without congener specification is scientifically untenable because three distinct nonaBDE isomers exist—BDE-206, BDE-207, and BDE-208—each with unique substitution patterns, physicochemical properties, and distinct environmental and toxicological behaviors [1]. Furthermore, the commercial decaBDE product contains only trace concentrations of nonaBDEs, and these isomers are also formed differentially during abiotic and biotic debromination of BDE-209 [2]. For analytical quantification, toxicological assessment, or degradation pathway elucidation, the use of a congener-undefined nonabromodiphenyl ether preparation yields non-reproducible data and invalidates cross-study comparisons. The evidence below establishes why specific BDE-206 (CAS 63387-28-0) procurement is required rather than a generic nonaBDE mixture.

Isomer mismatch BDE-206, BDE-207, and BDE-208 differ in substitution pattern, physicochemical properties, and environmental behavior. Undifferentiated nonaBDE mixtures may not transfer directly.
Source origin Commercial decaBDE contains only trace nonaBDEs; debromination-derived mixtures may shift congener profile, requiring congener-verified material.
Quantification risk Use of non-verified nonaBDE may alter calibration and cross-study comparability, limiting reproducibility in environmental and toxicological studies.

BDE-206 Quantitative Evidence vs. Analog Congeners


Detection Sensitivity: BDE-206 vs. BDE-209

In GC-EI-qMS analytical method optimization for higher brominated PBDEs, BDE-206 (target compound) demonstrated superior instrumental sensitivity compared to the fully brominated BDE-209, with a lower instrumental detection limit (IDL) of 0.2 pg versus 0.6 pg for BDE-209 [1]. The IDL for BDE-206 was also lower than that of the nonaBDE isomer BDE-207 (0.3 pg), though higher than the octaBDE congeners BDE-196 and BDE-197 (both 0.1 pg) [1].

Detection Sensitivity
Head-to-head
BDE-206 IDL: 0.2 pg (GC-EI-qMS)
BDE-209 IDL: 0.6 pg; BDE-207 IDL: 0.3 pg
Reported lower IDL supports method optimization and trace environmental detection.
OctaBDE congeners BDE-196/197 show even lower IDLs (0.1 pg).
Analytical chemistry Environmental monitoring GC-MS method validation

Validated Synthetic Routes for BDE-206

BDE-206 (target compound) can be synthesized via two distinct, validated synthetic routes: (1) perbromination of phenoxyanilines via diazotization followed by bromination, and (2) reductive debromination of BDE-209 using sodium borohydride followed by chromatographic separation of the three nonaBDE isomers [1]. The reductive debromination route yields all three nonaBDE isomers (BDE-206, BDE-207, BDE-208) simultaneously, requiring subsequent chromatographic separation to isolate pure BDE-206 [1]. In contrast, the perbromination route can be directed toward specific nonaBDE congeners depending on the phenoxyaniline precursor selected [1].

Synthetic Routes
Method context
Two validated routes: perbromination of phenoxyanilines; reductive debromination of BDE-209 with isomer separation.
Fully characterized synthesis enables traceable reference standard procurement.
Reductive route produces all three nonaBDEs; perbromination is precursor-dependent.
Synthetic chemistry Reference standard preparation PBDE congener synthesis

Anaerobic Debromination Producing BDE-206

Under anaerobic conditions using sewage sludge inoculum, BDE-209 underwent reductive debromination with a pseudo-first-order degradation rate constant of 1 × 10⁻³ d⁻¹ in the presence of primers (50% lower without primers), corresponding to a 30% decrease in BDE-209 concentration over 238 days [1]. This degradation produced two nonabromodiphenyl ether congeners (BDE-206 and BDE-207/208) and six octabromodiphenyl ether congeners, confirming that BDE-206 is a microbially mediated debromination product of the commercially dominant BDE-209 [1].

Anaerobic Debromination
Head-to-head
BDE-209 degradation k = 1 × 10⁻³ d⁻¹ (primed); 30% decrease over 238 days, forming BDE-206 as product.
Reported formation of BDE-206 confirms its role in environmental BDE-209 degradation pathways.
No degradation in sterile controls; evidence for microbially mediated debromination.
Environmental fate Anaerobic degradation Debromination kinetics

Cl-BDE-208 Internal Standard for BDE-206 Quantification

The chlorinated analog 4′-chloro-2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether (Cl-BDE-208) was synthesized via perbromination of 4-chlorodiphenyl ether for use as an internal standard in the analysis of highly brominated diphenyl ethers including BDE-206 [1]. This compound is structurally analogous to BDE-208 rather than BDE-206; however, it shares the nonabrominated core with BDE-206 and can serve as an internal standard for the entire nonaBDE congener class [1]. No chlorine-containing analog specific to BDE-206 substitution pattern has been reported.

Internal Standard
Class-level inference
Cl-BDE-208 available as halogenated nonaBDE internal standard; no BDE-206-specific chlorinated analog reported.
Supports nonaBDE class quantification; BDE-206-specific validation requires review.
Structural differences may affect relative response; cross-validation recommended.
Analytical chemistry Internal standard Isotope dilution mass spectrometry

BDE-206 Research Application Scenarios


Environmental Monitoring of BDE-209 Degradation

Researchers studying the environmental fate of decabromodiphenyl ether require authentic BDE-206 standards to quantify anaerobic and aerobic debromination products. As established in the anaerobic degradation study, BDE-209 degrades with a pseudo-first-order rate constant of 1 × 10⁻³ d⁻¹, forming BDE-206 among other nona- and octaBDE congeners [1]. Procurement of congener-specific BDE-206 (CAS 63387-28-0) reference material enables accurate quantification of this specific debromination pathway in sediment, sewage sludge, and soil matrices.

PBDE Analytical Method Development

The instrumental detection limit (IDL) data demonstrate that BDE-206 exhibits 0.2 pg sensitivity by GC-EI-qMS, which is superior to BDE-209 (0.6 pg) and BDE-207 (0.3 pg) [2]. This relative sensitivity makes BDE-206 a suitable candidate for method development and optimization studies targeting nonaBDE congeners. Procurement of certified BDE-206 analytical standard solutions (typically 50 µg/mL in isooctane) enables laboratories to establish calibration curves, validate instrument performance, and conduct quality control for environmental PBDE monitoring programs.

Toxicological Assessment of NonaBDE Congeners

Given that commercial octaBDE mixtures contain hexa-, hepta-, octa-, and nonabromodiphenyl ether components [3], toxicological assessment of individual congeners requires pure, structurally characterized reference materials. BDE-206 is one of only three nonaBDE congeners for which fully characterized synthetic routes and authenticated standards have been published, with characterization including 1H NMR, 13C NMR, electron ionization mass spectra, and melting point determination [4]. Procurement of BDE-206 enables congener-specific toxicological, endocrine disruption, and bioaccumulation studies without the confounding effects of technical mixtures.

Isotope Dilution MS Internal Standard Development

While no ¹³C-labeled BDE-206 internal standard was identified in the primary literature reviewed, the synthesis of Cl-BDE-208 as an internal standard for highly brominated diphenyl ethers [4] establishes a methodological framework for halogenated internal standard development. Laboratories procuring BDE-206 for quantification in complex environmental matrices may utilize the published synthesis protocols as a foundation for developing analogous BDE-206-specific internal standards, or may employ Cl-BDE-208 with appropriate validation for nonaBDE class quantification.

Application
Selection Property
Validation Focus
BDE-209 degradation monitoring
Congener-specific quantification standard
Anaerobic/aerobic debromination pathway confirmation
GC-MS method development
Reported lower IDL supports optimization
Calibration and QC for environmental PBDE programs
Congener-specific toxicology
Authenticated reference material
Bioaccumulation, endocrine disruption, and fate studies
Internal standard development
Halogenated analog availability
Method validation for nonaBDE class quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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